molecular formula C13H12N2O2 B2987424 N-(6-Methoxyquinolin-5-yl)prop-2-enamide CAS No. 2361639-01-0

N-(6-Methoxyquinolin-5-yl)prop-2-enamide

Cat. No.: B2987424
CAS No.: 2361639-01-0
M. Wt: 228.251
InChI Key: VRRCLKKKHCVFGW-UHFFFAOYSA-N
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Description

N-(6-Methoxyquinolin-5-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a quinoline core substituted with a methoxy group at position 6 and a propenamide moiety at position 3.

Properties

IUPAC Name

N-(6-methoxyquinolin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-3-12(16)15-13-9-5-4-8-14-10(9)6-7-11(13)17-2/h3-8H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRCLKKKHCVFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxyquinolin-5-yl)prop-2-enamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxyquinoline, which is commercially available or can be synthesized from quinoline through methoxylation.

    Amidation Reaction: The 6-methoxyquinoline is then subjected to an amidation reaction with prop-2-enamide.

Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-Methoxyquinolin-5-yl)prop-2-enamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(6-Methoxyquinolin-5-yl)prop-2-enamide is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of fluorescent sensors and other analytical tools .

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors .

Medicine: While not used therapeutically, this compound and its derivatives are investigated for their potential antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes, particularly those involving quinoline-based compounds .

Mechanism of Action

The mechanism of action of N-(6-Methoxyquinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the amide linkage play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(6-Methoxyquinolin-5-yl)prop-2-enamide and related compounds:

Compound Name Core Structure Key Substituents Biological Activity IC₅₀/Activity Data Source
This compound Quinoline 6-methoxy, 5-propenamide Not explicitly reported (inferred) Not available N/A
Compound 4 (from ) Phenylacrylamide 4-hydroxy-3-methoxyphenyl, 2-(4-hydroxyphenyl)-2-methoxyethyl Anti-inflammatory IC₅₀: <17.21 ± 0.50 μM
Andamertinib (from ) Substituted phenyl 4-methoxy, 3-methoxyazetidin-1-ylpiperidin-1-yl, 1-methylindazol-5-ylpyrimidin-4-yl EGFR tyrosine kinase inhibition Antineoplastic (preclinical)
Osimertinib (from ) Substituted phenyl 4-methoxy, dimethylaminoethyl-methylamino, 1-methylindol-3-ylpyrimidin-2-yl EGFR-TKI (FDA-approved) IC₅₀: <1 nM (EGFR mutants)
Compound in Substituted phenyl Dimethylaminoethyl-methylamino, 1-methylindol-3-ylpyrimidin-2-yl Kinase inhibitor scaffold Not explicitly reported

Key Structural and Functional Insights

Core Aromatic System: The quinoline core in this compound distinguishes it from phenyl-based analogs like andamertinib or osimertinib. Quinoline derivatives are known for enhanced membrane permeability due to their planar aromatic structure, which may influence bioavailability compared to bulkier substituted phenyl systems .

Substituent Effects: Methoxy Groups: The 6-methoxy group in the target compound may sterically hinder interactions compared to smaller substituents (e.g., 4-methoxy in andamertinib). However, methoxy groups generally improve metabolic stability by reducing oxidative degradation . Acrylamide Reactivity: The propenamide moiety enables covalent binding to cysteine residues in kinase targets (e.g., EGFR in osimertinib). This feature is absent in non-acrylamide anti-inflammatory amides like Compound 4 from .

Biological Activity: Anti-inflammatory vs. Anticancer: Plant-derived amides (e.g., Compound 4, 6, 7 in ) exhibit anti-inflammatory activity via non-covalent mechanisms (e.g., COX inhibition), whereas acrylamide-containing compounds (e.g., osimertinib) target kinases through covalent modification .

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